molecular formula C5H10N4 B13102157 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole

3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole

Cat. No.: B13102157
M. Wt: 126.16 g/mol
InChI Key: PQJHBRQVEIVPES-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C6H12N4. It belongs to the pyrazole class of heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms . Pyrazole derivatives are recognized in medicinal chemistry as privileged scaffolds due to their immense therapeutic potential and presence in several marketed drugs . As such, this compound serves as a versatile synthetic intermediate or building block for the development of novel biologically active molecules. Researchers utilize pyrazole-based compounds in the search for new therapeutic agents with activities including antibacterial, anticancer, and antifungal properties . The hydrazinylmethyl functional group on the pyrazole core provides a reactive handle for further chemical modifications, making it a valuable precursor in multicomponent reactions (MCRs) and other synthetic routes for constructing more complex chemical architectures . The synthesis of pyrazole derivatives often involves cyclocondensation reactions of hydrazines with 1,3-difunctional systems like diketones or acetylenic ketones . This product is intended for research purposes as a chemical intermediate. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)methylhydrazine

InChI

InChI=1S/C5H10N4/c1-4-2-5(3-7-6)9-8-4/h2,7H,3,6H2,1H3,(H,8,9)

InChI Key

PQJHBRQVEIVPES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)CNN

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 3 Hydrazinylmethyl 5 Methyl 1h Pyrazole

Reactivity Profiles of the Hydrazinylmethyl Functional Group

The hydrazinylmethyl group (-CH₂NHNH₂) is the primary locus of reactivity in 3-(hydrazinylmethyl)-5-methyl-1H-pyrazole. Its terminal amino group is a strong nucleophile, driving a range of chemical transformations.

The most characteristic reaction of the hydrazinylmethyl group is its condensation with aldehydes and ketones. This reaction, typically conducted under mild, often acid-catalyzed conditions, proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon. researchgate.net The subsequent dehydration of the resulting carbinolamine intermediate yields a stable hydrazone, effectively linking the pyrazole (B372694) core to another molecular fragment via a C=N double bond. researchgate.netwikipedia.org

The general transformation is as follows: (5-methyl-1H-pyrazol-3-yl)methanamine + R¹R²C=O → (E)-1-((5-methyl-1H-pyrazol-3-yl)methyl)-2-(R¹R²-ylidene)hydrazine + H₂O

These hydrazone derivatives are valuable intermediates in their own right or as final products. The reaction is broadly applicable to a wide range of aliphatic and aromatic carbonyl compounds.

Table 1: Representative Hydrazone Synthesis from this compound

Carbonyl Compound (R¹R²C=O)Product NamePotential Reaction Conditions
Benzaldehyde(E)-1-benzylidene-2-((5-methyl-1H-pyrazol-3-yl)methyl)hydrazineEthanol, catalytic acetic acid, reflux
Acetone(E)-1-((5-methyl-1H-pyrazol-3-yl)methyl)-2-isopropylidenehydrazineMethanol, room temperature
Cyclohexanone(E)-1-cyclohexylidene-2-((5-methyl-1H-pyrazol-3-yl)methyl)hydrazineEthanol, reflux
4-Nitrobenzaldehyde(E)-1-((5-methyl-1H-pyrazol-3-yl)methyl)-2-(4-nitrobenzylidene)hydrazineAcetic acid, room temperature

The hydrazone derivatives discussed in the previous section are pivotal precursors for constructing fused heterocyclic systems. By reacting these intermediates with appropriate poly-functional reagents, the pyrazole moiety can be incorporated into larger, more complex ring structures. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of new pyrazole or pyridazine (B1198779) rings.

A common strategy involves the reaction of the hydrazone with a compound containing a suitable leaving group or an unsaturated system, which can undergo intramolecular cyclization. This approach is widely used to synthesize fused pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines from aminopyrazole precursors. nih.gov By analogy, the hydrazinylmethyl group provides a flexible linker to construct new rings that are not directly fused to the parent pyrazole but are tethered to it, creating structures like pyrazolyl-methyl-dihydropyridazines or pyrazolyl-methyl-triazoles. For instance, reacting the hydrazone of an α,β-unsaturated ketone could lead to a pyrazoline ring after intramolecular Michael addition.

Table 2: Potential Cyclization Reactions for Derivatization

IntermediateCyclizing ReagentResulting Heterocyclic System
Parent HydrazineEthyl acetoacetate (B1235776)Pyrazolyl-methyl-pyrazolone
Parent HydrazineMalononitrilePyrazolyl-methyl-aminopyrazole
Hydrazone of AcetylacetoneHydrazineBis-pyrazole system linked by a methylene (B1212753) bridge

The nucleophilic nitrogen atoms of the hydrazinylmethyl group can be readily functionalized through N-alkylation and N-acylation. The terminal -NH₂ group is generally more nucleophilic and sterically accessible than the internal -NH- group or the pyrazole nitrogens, making it the preferred site of reaction under controlled conditions. d-nb.info

N-Alkylation can be achieved using various alkylating agents such as alkyl halides or via reductive amination. To achieve selective mono-alkylation at the terminal nitrogen, methods utilizing protecting groups or the formation of a nitrogen dianion followed by reaction with an electrophile can be employed. organic-chemistry.org The Mitsunobu reaction also provides a pathway for the alkylation of N-acyl protected hydrazines, which can be subsequently deprotected. acs.orgacs.org

N-Acylation occurs readily with acid chlorides, anhydrides, or esters to form the corresponding hydrazides. These acyl derivatives are often more stable crystalline solids and serve as important intermediates for further synthesis, including the construction of heterocyclic rings like oxadiazoles.

It is important to note that the pyrazole ring nitrogen (N-1) can also undergo alkylation or acylation, particularly under basic conditions. The regioselectivity between the hydrazine moiety and the pyrazole ring can be controlled by the choice of reagents, base, and reaction conditions.

The hydrazine functional group is redox-active and can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: Treatment of the hydrazinylmethyl group with mild oxidizing agents, such as mercuric oxide (HgO) or hydrogen peroxide, can lead to the corresponding azo compound. youtube.com More vigorous oxidation can result in the cleavage of the nitrogen-nitrogen bond to yield an amine or further oxidation products. The specific outcome depends heavily on the oxidant used and the reaction conditions. nih.gov The oxidation of hydrazones derived from the parent compound can lead to the formation of nitrilimines, which are reactive intermediates for 1,3-dipolar cycloaddition reactions.

Reduction: The hydrazine N-N bond can be cleaved via catalytic hydrogenation (e.g., using H₂/Pd-C) or with chemical reducing agents like sodium dithionite. organic-chemistry.org This reductive cleavage transforms the hydrazinylmethyl group into an aminomethyl group, yielding 3-(aminomethyl)-5-methyl-1H-pyrazole. This provides a synthetic route to convert the hydrazine into a primary amine, which can then undergo a different set of chemical transformations.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms and kinetics of the derivatization reactions is crucial for optimizing reaction conditions and predicting product outcomes.

The condensation reaction between this compound and a carbonyl compound to form a hydrazone is a key derivatization process. The mechanism proceeds in two main stages:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. This step forms a tetrahedral zwitterionic intermediate, which rapidly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal) intermediate. Computational studies suggest this initial C-N bond formation has a very low activation barrier. uchile.cl

Dehydration: The carbinolamine intermediate is then dehydrated to form the final hydrazone. This step is typically the rate-determining step of the reaction and is generally acid-catalyzed. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺). Subsequent elimination of a water molecule, facilitated by the lone pair on the adjacent nitrogen, leads to the formation of the C=N double bond.

Rate Constant Determination and Reaction Pathway Mapping

While specific kinetic data for this compound is not extensively documented in publicly available literature, the reactivity of the hydrazinyl moiety is well-established. The rate of reactions involving the hydrazinyl group, such as condensation with carbonyl compounds to form hydrazones, is influenced by several factors including the solvent, temperature, and the electronic nature of the reactants.

Table 1: Postulated Factors Influencing Reaction Rates of this compound with Aldehydes and Ketones

FactorInfluence on Reaction RateRationale
Solvent Polarity Increased rate in polar protic solventsStabilization of the transition state through hydrogen bonding.
Temperature Increased rate with higher temperatureProvides the necessary activation energy for the reaction to proceed.
Electronic Nature of Carbonyl Faster reaction with electron-deficient carbonylsThe electrophilicity of the carbonyl carbon is enhanced, facilitating nucleophilic attack by the hydrazine.
Steric Hindrance Decreased rate with bulky reactantsSteric hindrance can impede the approach of the nucleophilic hydrazine to the electrophilic carbonyl carbon.

The reaction pathway for hydrazone formation from this compound and a carbonyl compound typically proceeds through a two-step mechanism:

Nucleophilic Addition: The terminal nitrogen of the hydrazinyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate.

Dehydration: The intermediate subsequently eliminates a molecule of water to form the stable hydrazone product.

Functionalization of the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it amenable to various functionalization reactions. researchgate.net

Due to the directing effects of the two nitrogen atoms and the alkyl substituents, electrophilic substitution on the pyrazole ring of this compound is expected to occur predominantly at the C4 position. rrbdavc.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Table 2: Predicted Products of Electrophilic Substitution of this compound

ReactionReagentsMajor Product
Nitration HNO₃/H₂SO₄3-(Hydrazinylmethyl)-5-methyl-4-nitro-1H-pyrazole
Bromination Br₂4-Bromo-3-(hydrazinylmethyl)-5-methyl-1H-pyrazole
Sulfonation Fuming H₂SO₄This compound-4-sulfonic acid

The reaction conditions for these substitutions would need to be carefully controlled to avoid side reactions involving the reactive hydrazinylmethyl group.

Directed ortho-lithiation is a powerful tool for the functionalization of heterocyclic compounds. rsc.orgsci-hub.mk For this compound, the N1-proton can be abstracted by a strong base like n-butyllithium. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the N1 position. Furthermore, directed lithiation at the C5 position of a suitably N-protected pyrazole can be achieved, followed by quenching with an electrophile. nih.gov

Table 3: Potential Products from Selective Lithiation and Quenching of an N-Protected this compound

Lithiation PositionQuenching ElectrophileProduct
C5CO₂N-protected-3-(hydrazinylmethyl)-5-methyl-1H-pyrazole-5-carboxylic acid
C5(CH₃)₃SiClN-protected-3-(hydrazinylmethyl)-5-methyl-5-(trimethylsilyl)-1H-pyrazole
C5DMFN-protected-3-(hydrazinylmethyl)-5-methyl-1H-pyrazole-5-carbaldehyde

Formation of Complex Molecular Architectures and Oligomers

The bifunctional nature of this compound, possessing both a nucleophilic hydrazinyl group and a versatile pyrazole ring, makes it an excellent building block for the synthesis of more complex molecules and oligomers. researchgate.net

For instance, condensation of the hydrazinyl moiety with dicarbonyl compounds can lead to the formation of macrocycles or polymeric structures. The pyrazole nitrogen atoms can also act as ligands to coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The ability of pyrazole derivatives to self-assemble through hydrogen bonding further contributes to the formation of supramolecular structures. mdpi.com

Coordination Chemistry of 3 Hydrazinylmethyl 5 Methyl 1h Pyrazole As a Multidentate Ligand

Ligand Design Principles and Binding Modes

The unique structural features of 3-(hydrazinylmethyl)-5-methyl-1H-pyrazole, specifically the presence of a pyrazole (B372694) ring and a flexible hydrazinylmethyl sidearm, dictate its potential as a multidentate ligand. The design of this ligand scaffold offers several possibilities for coordinating with metal ions.

The this compound ligand possesses both a pyrazole ring and a hydrazinyl group, which can act in concert to form stable chelate rings with a metal ion. The nitrogen atoms of the pyrazole ring and the terminal amino group of the hydrazinyl moiety can coordinate to a single metal center, forming a five- or six-membered chelate ring, a favored conformation in coordination chemistry. This chelation is expected to enhance the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Furthermore, the bifunctional nature of this ligand allows for the formation of bridged polynuclear complexes. The pyrazole ring itself can act as a bridging unit between two metal centers, a well-documented behavior for pyrazolate anions. researchgate.net Additionally, the hydrazinyl group could potentially bridge two metal ions, leading to the formation of dimeric or polymeric structures. The specific binding mode, whether chelating or bridging, will likely be influenced by factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of competing ligands or counter-ions.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. This compound can be classified as a potentially bidentate or tridentate ligand. The primary donor atoms are the two nitrogen atoms of the pyrazole ring and the two nitrogen atoms of the hydrazinyl group.

The pyrazole ring offers two nitrogen atoms for coordination. Typically, the pyridine-type nitrogen atom (N2) is the primary coordination site. However, upon deprotonation, the pyrazolate anion can act as a bridging ligand, utilizing both nitrogen atoms. The hydrazinyl group (-NH-NH2) provides two additional nitrogen donor sites. The terminal -NH2 group is generally a stronger Lewis base and thus a more likely coordination site than the substituted nitrogen atom.

Therefore, this ligand can exhibit various denticities:

Monodentate: Coordination through the N2 atom of the pyrazole ring or the terminal NH2 of the hydrazinyl group.

Bidentate: Chelation involving the N2 of the pyrazole and the terminal NH2 of the hydrazinyl group.

Bridging: Utilizing the pyrazolate moiety or the hydrazinyl group to link two or more metal centers.

The preference for specific donor atoms will depend on the hard and soft acid-base (HSAB) principle. Hard metal ions (e.g., Fe³⁺, Cr³⁺) are expected to prefer coordination with the harder nitrogen donors, while softer metal ions (e.g., Pd²⁺, Pt²⁺) might show a preference for the softer nitrogen atoms.

Potential Coordination Modes of this compound
Monodentate
Coordination via pyrazole N2
Coordination via terminal hydrazinyl NH2
Bidentate (Chelating)
N,N'-chelation via pyrazole N2 and terminal hydrazinyl NH2
Bridging
µ-N,N' bridging via pyrazolate
µ-hydrazinyl bridging

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of N-donor ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with nitrogen-containing ligands. The reaction of this compound with salts of copper(II), iron(II/III), nickel(II), cobalt(II/III), zinc(II), ruthenium(II/III), palladium(II), and platinum(II) is expected to yield a diverse range of coordination compounds.

The geometry of these complexes will be dictated by the coordination number and the electronic configuration of the metal ion. For example, Cu(II) complexes may adopt square planar or distorted octahedral geometries, while Ni(II) can form square planar, tetrahedral, or octahedral complexes depending on the ligand field strength. researchgate.net The magnetic and electronic properties of these complexes would be of significant interest, with potential applications in catalysis and materials science.

Characterization of these complexes would involve:

Infrared (IR) Spectroscopy: To identify the coordination of the N-H and C=N groups by observing shifts in their vibrational frequencies.

UV-Visible Spectroscopy: To study the d-d electronic transitions and charge-transfer bands, providing information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR can elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.

| Expected Transition Metal Complexes and Their Potential Geometries | | :--- | :--- | :--- | | Metal Ion | Typical Oxidation State | Potential Geometry | | Copper | Cu(II) | Square Planar, Distorted Octahedral | | Iron | Fe(II), Fe(III) | Octahedral, Tetrahedral | | Nickel | Ni(II) | Square Planar, Octahedral | | Cobalt | Co(II), Co(III) | Octahedral, Tetrahedral | | Zinc | Zn(II) | Tetrahedral, Octahedral | | Ruthenium | Ru(II), Ru(III) | Octahedral | | Palladium | Pd(II) | Square Planar | | Platinum | Pt(II) | Square Planar |

The coordination chemistry of lanthanides and actinides is characterized by high coordination numbers (typically 8 to 12) and a preference for hard donor atoms. The nitrogen atoms of this compound would be suitable for coordination to these f-block elements. The synthesis of such complexes would likely involve the reaction of the ligand with lanthanide or actinide salts, such as nitrates or chlorides, in a polar solvent.

The resulting complexes may exhibit interesting luminescence properties, particularly those of europium(III) and terbium(III), due to the "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal ion, which then luminesces. The large ionic radii of these elements could also facilitate the formation of high-nuclearity clusters or coordination polymers.

While less common than with transition metals, pyrazole-based ligands can also coordinate to main group elements. The Lewis acidic nature of many main group element compounds (e.g., halides of Al, Ga, In, Sn) would allow for the formation of adducts with this compound. The coordination would likely occur through the most basic nitrogen atom, the terminal NH2 group of the hydrazinyl moiety. The resulting complexes could find applications in catalysis and as precursors for materials synthesis.

Insufficient Information Available to Generate the Requested Article on this compound

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Catalytic Applications of 3 Hydrazinylmethyl 5 Methyl 1h Pyrazole and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often benefits from the tunable electronic and steric properties of ligands. Pyrazole-based ligands are well-regarded for their ability to form stable complexes with a variety of transition metals, which are active in numerous catalytic cycles.

Oxidation Reactions (e.g., alcohol oxidation, epoxidation)

Metal complexes incorporating pyrazole-based ligands have demonstrated efficacy in oxidation catalysis. For instance, copper complexes with pyrazole (B372694) ligands have been investigated for the biomimetic oxidation of catechols to o-quinones. jocpr.com These systems often aim to model the active sites of copper-containing enzymes like catechol oxidase. The catalytic activity in these reactions is influenced by the nature of the pyrazole ligand, the metal salt precursor, and the solvent. While no data exists for 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole, its bidentate N,N-donor nature could potentially support metal centers in oxidation states relevant for catalytic oxidation of various substrates. For example, cobalt, nickel, and copper complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand have been successfully used as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde. rsc.org

Reduction Reactions (e.g., hydrogenation, transfer hydrogenation)

The protic nature of the N-H group in pyrazole ligands can play a crucial role in reduction reactions, particularly in transfer hydrogenation. Ruthenium complexes with protic pincer-type pyrazole ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones. nih.gov The pyrazole N-H group can participate in metal-ligand cooperation, facilitating the hydrogen transfer step. Theoretical and experimental studies suggest that an outer-sphere hydrogen transfer mechanism is often at play. nih.gov Furthermore, chiral pyrazole-containing ligands have been developed for asymmetric transfer hydrogenation, achieving high enantioselectivity. nih.gov Given that this compound possesses a protic pyrazole moiety, its metal complexes could potentially be active in such reduction reactions, although this remains to be experimentally verified.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira couplings)

Palladium complexes are paramount in carbon-carbon bond-forming reactions, and pyrazole-based ligands have been employed to stabilize and activate the palladium center. Palladium(II) complexes with pyrazolyl-pyridyl ligands containing a sterically hindered N-heterocyclic carbene have been used as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net These catalysts have shown good turnover frequencies in the coupling of phenylboronic acid with various halo-aryl acceptors. The electronic properties and steric bulk of the pyrazole ligand can significantly influence the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination. While there are no specific reports on the use of this compound in this context, its coordination to palladium could potentially form active catalysts for such transformations.

Polymerization Catalysis (e.g., olefin polymerization, ring-opening polymerization)

Late transition metal complexes, particularly those of nickel and palladium, with pyrazole-based ligands have been investigated as catalysts for olefin polymerization. uj.ac.zauj.ac.zajuniperpublishers.com The steric and electronic properties of the pyrazole ligand influence the polymerization activity, the molecular weight of the resulting polymer, and its microstructure. For instance, the bulkiness of the substituents on the pyrazole ring can affect the rate of chain transfer reactions, thereby controlling the polymer's branching. While specific studies on this compound are absent, its potential to form complexes with nickel and palladium suggests it could be a candidate for investigation in this area.

Asymmetric Catalysis (enantioselective transformations)

The development of chiral ligands is central to asymmetric catalysis. Chiral pyrazole-containing ligands have been successfully used in a variety of enantioselective reactions, including asymmetric hydrogenation. researchgate.net For example, chiral P,N,N-ligands incorporating a pyrazole moiety have been used with iridium and cobalt catalysts for the asymmetric hydrogenation of C=N bonds, leading to chiral hydrazines with high enantioselectivity. researchgate.net The synthesis of a chiral version of this compound could potentially lead to new catalysts for asymmetric transformations, although such studies have not yet been reported.

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing recyclable and more industrially viable heterogeneous catalysts. Pyrazole-based metal complexes have been anchored to various supports, including silica (B1680970) and polymers. For example, iron complexes with bis(arylimine)pyridyl ligands, which are active in olefin polymerization, have been immobilized on silica. mdpi.com This approach can lead to catalysts with improved stability and ease of separation from the reaction products. The hydrazinyl group in this compound could potentially be used as a reactive handle for covalent attachment to a solid support, offering a pathway to new heterogeneous catalysts. However, research into the immobilization and subsequent heterogeneous catalytic activity of complexes derived from this specific ligand has not been documented.

Strategies for Immobilization of this compound Complexes onto Supports

Detailed research on the specific immobilization of this compound metal complexes onto solid supports is not extensively available in the public domain. However, established methodologies for anchoring similar pyrazole-based catalysts can be extrapolated. Common strategies involve the covalent attachment of the pyrazole ligand or its pre-formed metal complex to a solid matrix.

One prevalent support material is silica gel, which can be functionalized with various linker molecules. For instance, the surface of silica can be modified with organosilanes, such as (3-chloropropyl)trimethoxysilane or (3-aminopropyl)triethoxysilane. The functionalized silica can then react with the pyrazole ligand, typically at the hydrazinyl moiety or through a suitable functional group introduced onto the pyrazole ring, to form a covalent bond. Subsequent metallation with a desired metal salt yields the immobilized catalyst.

Polymeric supports also offer a versatile platform for catalyst immobilization. Polymers such as polystyrene, often cross-linked with divinylbenzene, can be chloromethylated or aminomethylated to provide reactive sites for grafting the pyrazole ligand. The choice of polymer and the degree of cross-linking can influence the catalyst's stability, accessibility of active sites, and swelling properties in different solvents.

Another emerging approach involves the use of magnetic nanoparticles as supports. These materials, typically iron oxide-based, can be coated with a layer of silica or a polymer, which is then functionalized for ligand attachment. The primary advantage of magnetic supports is the ease of catalyst separation from the reaction mixture using an external magnetic field, which simplifies the recycling process.

Performance Evaluation and Recyclability Studies of Heterogenized Catalysts

The performance of heterogenized catalysts based on this compound would be evaluated based on several key metrics: catalytic activity, selectivity, and stability. The activity is typically measured by the conversion of the substrate per unit time, while selectivity refers to the catalyst's ability to produce the desired product over other possible side products.

Recyclability is a crucial aspect of heterogenized catalysts, as it directly impacts their economic and environmental viability. A typical recyclability study would involve performing a catalytic reaction, separating the catalyst from the reaction mixture (e.g., by filtration or magnetic decantation), washing it with appropriate solvents to remove any adsorbed species, and then reusing it in a subsequent reaction cycle with fresh reactants. The catalytic activity and selectivity are monitored over multiple cycles to assess the catalyst's stability.

A critical issue in catalyst recycling is the potential for leaching of the active metal species from the support into the reaction medium. Leaching not only reduces the catalyst's activity over time but can also contaminate the product. Therefore, the concentration of the metal in the filtrate is often measured after each cycle using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify the extent of leaching. A robust heterogenized catalyst should exhibit minimal loss of activity and negligible metal leaching over numerous cycles.

Interactive Data Table: Illustrative Recyclability of a Heterogenized Pyrazole-Based Catalyst

CycleConversion (%)Selectivity (%)Metal Leaching (ppm)
198951.2
297941.5
396941.8
494932.1
592922.5

This table represents hypothetical data for illustrative purposes, as specific data for the target compound is not available.

Mechanistic Investigations of Catalytic Cycles

Identification of Active Catalytic Species

Identifying the true active catalytic species is fundamental to understanding the reaction mechanism. For metal complexes of this compound, the active species is generally believed to be a coordinatively unsaturated metal center. In many catalytic cycles, particularly in cross-coupling reactions, a key step involves the oxidative addition of a substrate to a low-valent metal center, which is often the rate-determining step.

Various techniques can be employed to identify the active species. For instance, in palladium-catalyzed reactions, the formation of palladium(0) nanoparticles can sometimes be the source of catalytic activity, rather than the initially introduced molecular complex. This can be investigated using transmission electron microscopy (TEM) of the catalyst before and after the reaction. Furthermore, poisoning experiments, where a substance that strongly binds to the metal center (e.g., mercury or a high concentration of a coordinating ligand) is added to the reaction, can help to distinguish between homogeneous and heterogeneous catalysis. If the reaction is quenched, it suggests that the catalysis is occurring at the molecular level.

Turnover Frequency (TOF) and Turnover Number (TON) Determinations

Turnover Number (TON) and Turnover Frequency (TOF) are quantitative measures of a catalyst's efficiency.

Turnover Frequency (TOF) is the number of moles of substrate converted per mole of catalyst per unit of time. It represents the intrinsic activity of the catalytic center. TOF = TON / time

The determination of accurate TON and TOF values requires careful measurement of the initial reaction rates under well-defined conditions (temperature, pressure, concentrations of reactants and catalyst). It is also crucial to ensure that the reaction is not limited by mass transport phenomena, which can be the case with highly active catalysts.

Interactive Data Table: Exemplary TOF and TON Values for a Pyrazole-Based Catalyst

Reaction TypeSubstrateProductTONTOF (h⁻¹)
Suzuki CouplingAryl BromideBiaryl1500300
Heck CouplingAryl IodideSubstituted Alkene2200440
HydrogenationAlkeneAlkane50001250

This table represents hypothetical data for illustrative purposes, as specific data for the target compound is not available.

In Situ Spectroscopic Studies of Reaction Intermediates

In situ spectroscopic techniques are powerful tools for elucidating catalytic mechanisms as they allow for the observation of the catalyst and reaction intermediates under actual reaction conditions.

In situ Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can be used to monitor changes in the vibrational modes of the catalyst and reactants. For instance, the coordination of a substrate to the metal center can lead to shifts in the characteristic vibrational frequencies of both the ligand and the substrate. This can provide evidence for the formation of key intermediates in the catalytic cycle.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR tubes and specialized probes allow for the acquisition of NMR spectra at elevated temperatures and pressures. This is particularly useful for identifying and characterizing soluble catalytic species and intermediates in homogeneous catalysis. Changes in the chemical shifts and line widths of the ligand's protons or other nuclei can provide insights into the coordination environment of the metal center.

By combining the information obtained from these in situ techniques with kinetic data and computational studies, a detailed picture of the catalytic cycle can be constructed, from the initial activation of the catalyst to the formation of the final product and regeneration of the active species.

Theoretical and Computational Chemistry Studies on 3 Hydrazinylmethyl 5 Methyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to determine the ground-state properties of molecules, such as optimized geometry, bond lengths, and bond angles. For many pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, have been successfully applied to predict these parameters. nih.govnih.gov For instance, studies on related pyrazole compounds have utilized DFT to explore their molecular geometry and electron distribution. nih.gov However, no specific DFT studies detailing the ground state properties of 3-(hydrazinylmethyl)-5-methyl-1H-pyrazole have been reported in the available literature.

Ab Initio and Semi-Empirical Methods for Electronic Configuration

Ab initio and semi-empirical methods provide alternative approaches to understanding the electronic configuration of molecules. While ab initio methods are based on first principles without experimental parameters, semi-empirical methods incorporate some experimental data to simplify calculations. These methods can be used to calculate electronic properties like ionization potential and electron affinity. Research on various pyrazole-based systems has employed these techniques to explore their electronic nature. researchgate.netsuperfri.org A detailed analysis of the electronic configuration of this compound using these methods is not currently available.

Conformer Analysis and Energy Minimization Studies

Many molecules can exist in different spatial arrangements known as conformers. Conformer analysis and energy minimization studies are crucial for identifying the most stable three-dimensional structure of a molecule. These studies are essential for understanding a molecule's reactivity and its interactions with other molecules. For substituted pyrazoles, theoretical calculations have been used to determine the preferred conformations. nih.gov However, specific conformational analyses and energy minimization studies for this compound are absent from the scientific literature.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various types of spectra, which can then be compared with experimental data for validation.

Computational Simulation of NMR, IR, and UV-Vis Spectra

The simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra is a common application of computational chemistry. asrjetsjournal.orgresearchgate.net For example, the Gauge-Including Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts. nih.govasrjetsjournal.org Similarly, vibrational frequencies from IR spectra can be predicted through frequency calculations. researchgate.netarxiv.org Theoretical studies on a variety of pyrazole derivatives have demonstrated the utility of these simulations in interpreting experimental spectra. nih.govasrjetsjournal.orgresearchgate.net

Comparison with Experimental Spectroscopic Data

A critical step in computational research is the comparison of predicted spectroscopic data with experimental results. This comparison helps to validate the computational methods and models used. Good agreement between calculated and experimental spectra provides confidence in the theoretical predictions of other molecular properties. While experimental and computational spectroscopic studies have been conducted for numerous pyrazole compounds, a direct comparison for this compound is not possible due to the lack of published research. researchgate.net

Reaction Mechanism Elucidation and Transition State Modeling

The study of reaction mechanisms using computational chemistry provides deep insights into how chemical transformations occur at a molecular level. This typically involves locating transition states (the highest energy point along a reaction path) and mapping the entire reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool used to confirm that a calculated transition state (TS) structure correctly connects the reactants and products of a specific reaction step. Starting from the TS geometry, the IRC path follows the steepest descent on the potential energy surface in both forward and reverse directions, ideally leading to the corresponding reactant and product energy minima.

For a hypothetical reaction involving this compound, such as its synthesis or a subsequent functionalization, an IRC calculation would be performed after identifying the transition state for the key bond-forming or bond-breaking step. The resulting energy profile would trace the geometric changes and energy variations along the reaction pathway, confirming the connectivity between the stationary points. While this is a standard computational technique, specific IRC studies for reactions involving this compound have not been reported.

Prediction of Reaction Barriers and Energetics

These calculations are crucial for understanding reaction feasibility and kinetics. For instance, in the synthesis of pyrazole derivatives, computational studies can help predict which regioisomer is more likely to form by comparing the activation barriers of competing pathways. nih.gov However, specific energetic data and reaction barriers for the formation or reactions of this compound are not available in the literature.

Table 1: Hypothetical Energy Profile Data for a Reaction

This table is illustrative and not based on actual experimental or calculated data for this compound.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-10.0

Non-Covalent Interaction Analysis

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Pyrazole derivatives are well-known for their ability to participate in various non-covalent interactions due to the presence of both hydrogen bond donors (N-H group) and acceptors (pyridine-like nitrogen), as well as the aromatic π-system. mdpi.comcsic.es

Hydrogen Bonding Networks Involving this compound

The this compound molecule possesses multiple sites capable of forming hydrogen bonds: the pyrazole N-H group (donor), the pyridine-like pyrazole nitrogen (acceptor), and the amino groups of the hydrazinyl moiety (donors and acceptors). This versatility allows for the formation of extensive and diverse hydrogen-bonding networks, such as dimers, chains, or more complex 2D and 3D structures in the solid state. csic.esnih.gov

Computational studies on similar pyrazoles have used techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis to characterize and quantify the strength of these hydrogen bonds. mdpi.com Such analyses for this compound would reveal the primary intermolecular interactions responsible for its crystal structure, but this specific research has not been published.

Table 2: Potential Hydrogen Bond Parameters

This table is illustrative, showing typical hydrogen bond distances and angles, and is not based on specific data for this compound.

Donor (D)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)
N-H (pyrazole)N (pyrazole)~2.0~170
N-H (hydrazinyl)N (pyrazole)~2.1~165
N-H (hydrazinyl)N (hydrazinyl)~2.2~160

Pi-Stacking and Other Aromatic Interactions

The pyrazole ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner, are crucial for the stability of crystal structures and ligand-protein binding. researchgate.netnih.govnih.gov The interaction energy of π-stacking is typically modest but becomes significant when multiple interactions are present. mdpi.com

Molecular Dynamics Simulations (e.g., ligand flexibility in metal complexes)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of coordination chemistry, MD simulations are invaluable for understanding the dynamic behavior of ligands when bound to a metal center. researchgate.netdntb.gov.ua

Pyrazole derivatives are excellent ligands for forming metal complexes. nih.gov If this compound were used as a ligand, its hydrazinylmethyl arm could provide an additional coordination site, making it a bidentate ligand. MD simulations of such a metal complex could provide insights into:

Ligand Flexibility: How the ligand's conformation changes over time while coordinated to the metal.

Solvent Effects: Understanding how solvent molecules interact with the complex and influence its structure and dynamics.

Despite the potential for interesting coordination chemistry, there are no published MD simulation studies on metal complexes of this compound.

While the theoretical and computational chemistry frameworks for analyzing molecules like this compound are well-established, a dedicated research focus on this specific compound is not evident in the current scientific literature. The information presented here is based on general principles and findings for the broader class of pyrazole derivatives. Consequently, the detailed, data-rich analysis as requested cannot be provided without the underlying primary research.

Advanced Materials Science Applications of 3 Hydrazinylmethyl 5 Methyl 1h Pyrazole and Its Derivatives

Design and Synthesis of Supramolecular Assemblies

Self-Assembly Processes Driven by Coordination or Hydrogen Bonding

No research data is available on the self-assembly processes of 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Ligand

There are no published studies on the use of this compound as a ligand in the synthesis of MOFs or coordination polymers.

Chemo-Sensing Materials Development

Selective Detection of Metal Ions

No studies have been found that investigate the use of this compound for the selective detection of metal ions.

Anion Sensing Capabilities

There is no available research on the anion sensing capabilities of this compound.

Detection of Small Organic Molecules (excluding biological analytes)

Research on the application of this compound for the detection of small organic molecules is not present in the current scientific literature.

Photoactive and Optoelectronic Materials7.3.1. Luminescent Properties of Metal Complexes7.3.2. Application in Organic Light-Emitting Diodes (OLEDs) or Solar Cells (as component)7.4. Magnetic Materials

Further experimental research would be required to determine the properties of This compound and its derivatives for these advanced materials science applications.

Future Directions and Emerging Research Avenues for 3 Hydrazinylmethyl 5 Methyl 1h Pyrazole

Integration with Nanoscience and Nanotechnology

The unique chelating properties of the pyrazole (B372694) ring and the reactive hydrazinyl moiety make 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole an exceptional candidate for integration into nanoscience. Its future in this field lies in its potential use as a surface functionalizing agent for nanoparticles, a structural component in advanced nanoscale frameworks, and a key element in the development of sensitive nanosensors.

Surface Functionalization and Nanoparticle Stabilization: The hydrazinyl group can be used to covalently link the molecule to the surface of nanoparticles, preventing aggregation and enhancing their stability and dispersibility in various media. ekb.eg Research could focus on modifying gold, silver, or zinc oxide nanoparticles (ZnONPs) with this pyrazole derivative. nih.gov Such functionalized nanoparticles could exhibit enhanced biological activity, as seen in related studies where pyrazole-modified chitosan derivatives loaded with ZnONPs showed boosted anticancer properties. nih.gov

Nanoscale Metal-Organic Frameworks (nMOFs): Pyrazolate-based ligands are increasingly used in the synthesis of Metal-Organic Frameworks (MOFs). rsc.org Future work could involve using this compound or its derivatives as organic linkers to construct nMOFs. researchgate.net These nanoscale frameworks are noted for their high thermal and chemical stability, tunable pore sizes, and large surface areas, making them suitable for clinical applications like drug delivery and bio-imaging. researchgate.netnih.gov The hydrazinyl group could serve as an additional active site within the pores for targeted guest molecule interactions.

Nanosensors and Quantum Dots: The ability of pyrazole derivatives to act as fluorescent sensors for metal ions can be translated to the nanoscale. nih.govrsc.org By anchoring this compound to quantum dots, highly sensitive and selective nanosensors could be developed. The interaction of the pyrazole's nitrogen atoms with specific analytes can induce changes in the quantum dots' photoluminescence, providing a mechanism for detection at extremely low concentrations.

Potential Nanotechnology ApplicationRole of this compoundAnticipated Benefit
Stabilized Nanoparticles Surface ligand on metallic or metal oxide nanoparticles. ekb.egnih.govPrevents aggregation, improves dispersibility, enhances biocompatibility and targeted delivery.
Metal-Organic Frameworks (MOFs) Organic linker in the MOF structure. rsc.orgresearchgate.netCreates porous materials with high stability for gas separation, catalysis, or drug delivery. rsc.org
Nanosensors Functional group on quantum dots or other nanosurfaces.Enables highly sensitive and selective fluorescent detection of metal ions or other analytes. nih.gov

Exploration of Novel Reaction Spaces (e.g., flow chemistry, microfluidics)

Modernizing the synthesis of this compound and its derivatives through novel reaction technologies like flow chemistry and microfluidics is a promising avenue for future research. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. ineosopen.orgresearchgate.net

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for pyrazole synthesis, which often involves reactive intermediates like hydrazines. rsc.orgrsc.org A continuous-flow setup allows for the safe handling of potentially hazardous reagents and intermediates at elevated temperatures and pressures. nih.gov This methodology can enable multi-step, telescoped syntheses where crude intermediates are passed directly from one reactor coil to the next without isolation, significantly reducing reaction times and waste. nih.govresearchgate.net For instance, a future assembly line could synthesize a substituted 1,3-dicarbonyl compound in the first reactor, which is then immediately mixed with a hydrazine (B178648) source in a second reactor to form the pyrazole core, all within a single, uninterrupted process. mdpi.com

Microfluidic Reactors: On a smaller scale, microfluidic reactors provide unparalleled control over reaction conditions. nih.gov The high surface-area-to-volume ratio in microchannels facilitates rapid heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts, which is crucial for exothermic reactions. ineosopen.orgelveflow.com This precision can lead to higher yields and selectivity. Furthermore, microfluidic platforms are ideal for high-throughput screening of reaction conditions and for the synthesis of small quantities of derivatives for biological testing, accelerating the discovery process. researchgate.netnih.gov The potential exists to integrate these microreactors with online analytical tools for real-time reaction monitoring and optimization. nih.gov

TechnologyAdvantage for Pyrazole SynthesisPotential Outcome
Flow Chemistry Safe handling of hazardous reagents (e.g., hydrazine), telescoped multi-step reactions, easy scalability. rsc.orgnih.govHigh-throughput production, reduced waste, and rapid synthesis of derivative libraries.
Microfluidics Precise control of heat/mass transfer, improved safety for exothermic reactions, reduced reagent consumption. ineosopen.orgelveflow.comHigher yields and selectivity, rapid optimization of reaction conditions, on-demand synthesis.

Development of Advanced Functional Materials with Tunable Properties

The structural characteristics of this compound make it an attractive building block for a new generation of advanced functional materials. Its ability to act as a ligand for metal ions opens the door to creating coordination polymers and other materials with properties that can be tuned for specific applications, such as sensing, catalysis, and optoelectronics.

Coordination Polymers (CPs) and MOFs: Pyrazole derivatives are well-established ligands in coordination chemistry. researchgate.netacs.org The target compound can be used to synthesize novel CPs and MOFs where the metal centers and the pyrazole linkers form extended one-, two-, or three-dimensional networks. daneshyari.comnih.gov The choice of metal ion (e.g., Zn(II), Co(II), Cu(II)) and the synthetic conditions can be used to control the topology of the resulting framework, thereby tuning its properties such as porosity, stability, and luminescence. researchgate.netnih.gov

Fluorescent Chemosensors: There is a significant opportunity to develop materials based on this compound for chemical sensing. Pyrazole-based materials have demonstrated excellent capabilities as "turn-on" or "turn-off" fluorescent sensors for various metal ions, including Fe³⁺, Zn²⁺, and Cd²⁺. nih.govrsc.orgrsc.org The mechanism often involves the chelation of the metal ion by the pyrazole's nitrogen atoms, which alters the electronic properties of the molecule and leads to a change in fluorescence intensity. nih.gov The hydrazinylmethyl group could be further functionalized to introduce additional binding sites, enhancing both the sensitivity and selectivity of these sensors for specific environmental or biological analytes. semanticscholar.org

Conductive and Magnetic Materials: The extended π-systems in pyrazole-based coordination polymers can facilitate electrical conductivity. By selecting appropriate metal ions and ligands, it may be possible to design materials with semiconductor properties. Furthermore, incorporating paramagnetic metal centers like Co(II) into a framework with pyrazole-based ligands has been shown to induce single-ion magnet behavior, a property of interest in spintronics and data storage. researchgate.net

Computational Design and Rational Synthesis of Next-Generation Derivatives

Computational chemistry provides powerful tools to guide the synthesis of new derivatives of this compound with tailored properties, minimizing trial-and-error experimentation and accelerating the discovery of novel compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity. ijsdr.org By analyzing a dataset of related compounds, 2D and 3D-QSAR models can identify key molecular descriptors (e.g., steric, electronic, hydrophobic) that are critical for a desired outcome, such as anticancer or hypoglycemic activity. ijsdr.orgjournal-academia.com These models can then be used to predict the activity of virtual, yet-to-be-synthesized derivatives of this compound, prioritizing the most promising candidates for synthesis. nih.govacs.org

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives will bind to the active site of a target protein or enzyme. nih.govnih.gov This technique provides insights into the binding mode, affinity, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). Docking studies can be used to rationally design derivatives with improved binding affinity and selectivity for targets like Epidermal Growth Factor Receptor (EGFR) or other kinases implicated in disease. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations offer a deeper understanding of the electronic structure, molecular geometry, and reactivity of the pyrazole scaffold. nih.govresearchgate.net These calculations can predict properties like molecular electrostatic potential (MEP), which identifies nucleophilic and electrophilic sites, guiding synthetic modifications. DFT can also help elucidate reaction mechanisms and predict spectroscopic properties, aiding in the characterization of newly synthesized compounds. researchgate.net

Computational ToolApplication for Derivative DesignResearch Goal
QSAR Predict biological activity based on chemical structure. journal-academia.comnih.govIdentify key structural features to enhance potency and guide the design of new drug candidates.
Molecular Docking Simulate the binding of ligands to protein targets. ijsdr.orgnih.govDesign derivatives with high binding affinity and selectivity for specific enzymes or receptors.
DFT Calculate electronic structure, reactivity, and molecular geometry. nih.govresearchgate.netUnderstand chemical reactivity, predict properties, and support rational synthesis strategies.

Interdisciplinary Research with Other Branches of Chemical Sciences

The versatility of the this compound scaffold positions it as a valuable platform for collaborative research across various branches of chemistry. Its structural features are relevant to medicinal chemistry, agrochemistry, and catalysis, promising a wide range of future applications.

Medicinal Chemistry: Pyrazoles are considered "privileged scaffolds" in drug discovery due to their presence in numerous approved drugs and their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comorientjchem.orgmdpi.com The hydrazinyl group is also a key pharmacophore in many therapeutic agents. Future research will undoubtedly focus on synthesizing libraries of derivatives of this compound and screening them for various biological targets. researchgate.netmdpi.com

Agrochemicals: The pyrazole core is a component of many commercial pesticides. orientjchem.org The combination of a pyrazole ring and a hydrazone substructure, which can be readily formed from the hydrazinyl group, has been shown to yield compounds with good and broad-spectrum insecticidal activities. nih.gov Interdisciplinary research with agricultural scientists could lead to the development of novel, more effective, and potentially safer pesticides. researchgate.net

Coordination Chemistry and Catalysis: As previously noted, pyrazoles are excellent ligands for a variety of metal ions. nih.govresearchgate.net The resulting coordination complexes have applications not only in materials science but also in catalysis. Metal complexes containing pyrazole ligands can act as catalysts for a range of organic transformations. The this compound ligand offers multiple coordination sites (the two pyrazole nitrogens and the two hydrazinyl nitrogens), allowing for the formation of stable and potentially highly active catalytic complexes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.